

Discovery of (2,4-Difluoro-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(2,4-Difluoro-3-methoxyphenyl)boronic acid
Cat. No.:	B1425577

[Get Quote](#)

An In-Depth Technical Guide to **(2,4-Difluoro-3-methoxyphenyl)boronic acid**: Synthesis, Characterization, and Application

Abstract

(2,4-Difluoro-3-methoxyphenyl)boronic acid has emerged as a pivotal structural motif in contemporary organic synthesis, particularly within the realm of medicinal chemistry. The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenylboronic acid scaffold imparts unique electronic and steric properties. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's synthesis, physicochemical properties, and extensive utility as a building block in cross-coupling reactions for the creation of complex, high-value molecules.

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

Arylboronic acids are indispensable reagents in modern synthetic chemistry, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^{[1][2]} This reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, forming the backbone of many synthetic routes in the pharmaceutical and materials science industries.^[3]

The incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity ($\log P$), and improve binding affinity by engaging in specific, non-covalent interactions. The subject of this guide, **(2,4-Difluoro-3-methoxyphenyl)boronic acid**, is a trifunctionalized reagent that offers a unique combination of these benefits. The ortho and para fluorine atoms create a distinct electronic environment, while the meta methoxy group can influence solubility and serve as a hydrogen bond acceptor. This specific substitution pattern makes it a valuable building block for synthesizing targeted therapies, particularly in oncology and for agrochemicals.^[4]

Synthesis of **(2,4-Difluoro-3-methoxyphenyl)boronic acid**

The predominant synthetic route to **(2,4-Difluoro-3-methoxyphenyl)boronic acid** relies on a well-established organometallic pathway: lithium-halogen exchange followed by electrophilic trapping with a borate ester. The typical starting material is 1-bromo-2,4-difluoro-3-methoxybenzene.

Synthetic Workflow Diagram

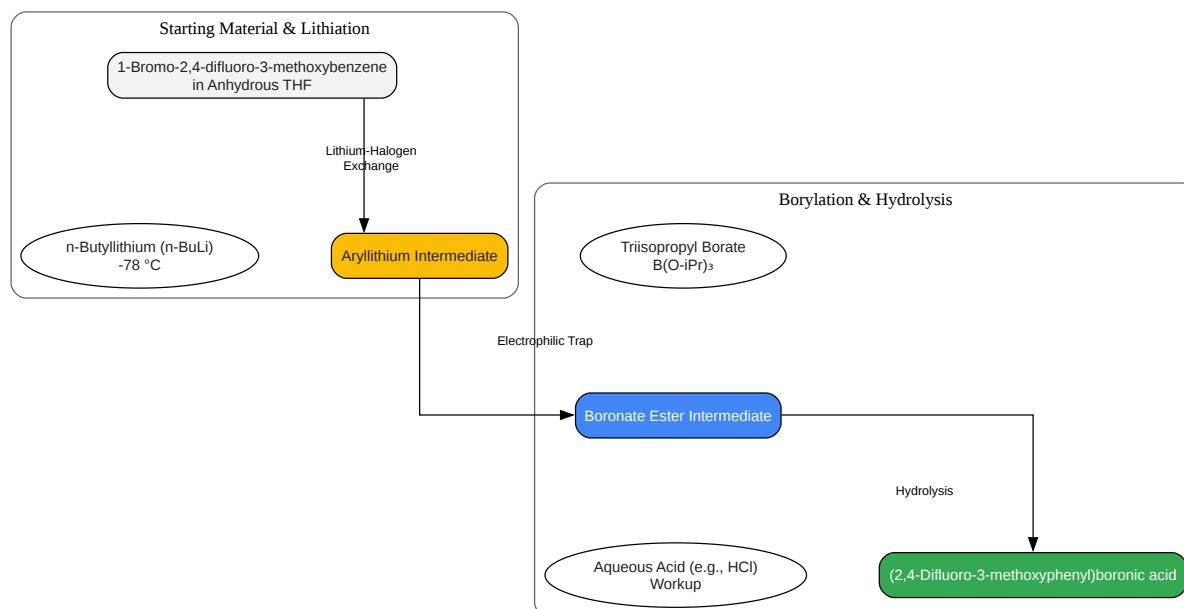

[Click to download full resolution via product page](#)

Figure 1: General synthetic pathway for **(2,4-Difluoro-3-methoxyphenyl)boronic acid**.

Detailed Experimental Protocol

Causality: This protocol relies on creating a highly reactive carbanion (aryllithium species) which then acts as a nucleophile. The extremely low temperature (-78 °C) is critical to prevent

side reactions, such as reaction with the solvent (THF) or undesired deprotonation at other sites on the aromatic ring.

Materials:

- 1-Bromo-2,4-difluoro-3-methoxybenzene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi, 2.5 M in hexanes)
- Triisopropyl borate
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Saturated sodium chloride solution (Brine)
- Anhydrous magnesium sulfate (MgSO_4)

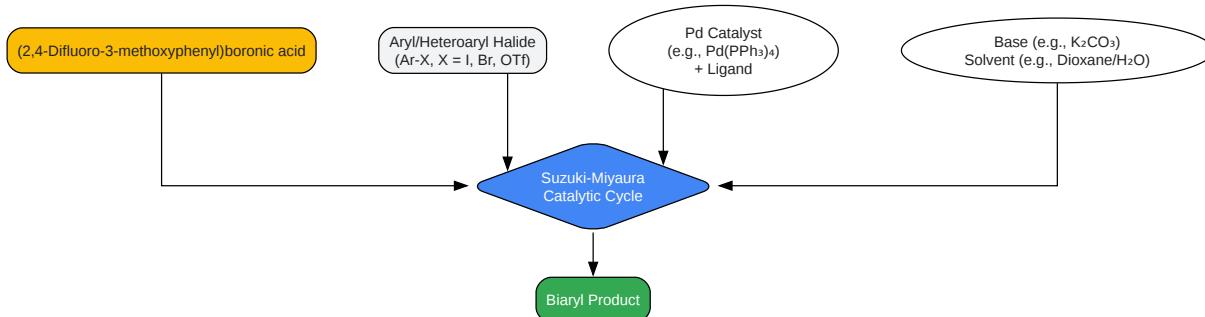
Procedure:

- Reaction Setup: Under a nitrogen atmosphere, dissolve 1-bromo-2,4-difluoro-3-methoxybenzene (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask.
- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
- Lithiation: Add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the aryllithium species.
- Borylation: Slowly add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for 2 hours before gradually warming to room temperature overnight.
- Quench and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (2.0 eq). Stir vigorously for 1-2 hours

to ensure the complete hydrolysis of the boronate ester to the boronic acid.

- Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purification: The resulting crude solid can be purified by trituration with cold hexanes or recrystallization to yield **(2,4-Difluoro-3-methoxyphenyl)boronic acid** as a white solid.

Physicochemical & Spectroscopic Data


Accurate characterization is paramount for confirming the identity and purity of the synthesized material before its use in subsequent reactions.

Property	Data
Molecular Formula	$\text{C}_7\text{H}_7\text{BF}_2\text{O}_3$
Molecular Weight	187.94 g/mol
Appearance	White to off-white crystalline solid
Melting Point	132-138 °C (Typical, may vary with purity)
^1H NMR (400 MHz, DMSO-d_6)	δ 8.21 (s, 2H), 7.20 (td, $J=8.8, 6.5$ Hz, 1H), 6.98 (td, $J=8.8, 1.5$ Hz, 1H), 3.88 (s, 3H)
^{19}F NMR (376 MHz, DMSO-d_6)	δ -128.8 (m, 1F), -148.5 (m, 1F)
^{11}B NMR (128 MHz, DMSO-d_6)	δ 29.5 (broad s, 1B)

Application in Suzuki-Miyaura Cross-Coupling

The primary application of **(2,4-Difluoro-3-methoxyphenyl)boronic acid** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[\[5\]](#)[\[6\]](#) This reaction facilitates the construction of a biaryl linkage, a common structural feature in many biologically active compounds.[\[7\]](#)

Generalized Reaction Workflow

[Click to download full resolution via product page](#)

Figure 2: Key components of the Suzuki-Miyaura cross-coupling reaction.

Example Protocol: Synthesis of a Biaryl Derivative

Causality: The palladium catalyst is the engine of the reaction, cycling between Pd(0) and Pd(II) oxidation states. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step. The ligand stabilizes the palladium center and modulates its reactivity.

Materials:

- **(2,4-Difluoro-3-methoxyphenyl)boronic acid** (1.1 eq)
- Aryl Halide (e.g., 4-bromoanisole) (1.0 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
- Potassium Carbonate (K₂CO₃) (2.0 eq)
- 1,4-Dioxane

- Water

Procedure:

- Setup: To a reaction vial, add the aryl halide, **(2,4-Difluoro-3-methoxyphenyl)boronic acid**, K_2CO_3 , and $Pd(PPh_3)_4$.
- Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio.
- Degassing: Seal the vial and degas the mixture by sparging with nitrogen or argon for 15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate. Purify the crude residue via flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

(2,4-Difluoro-3-methoxyphenyl)boronic acid is a highly valuable and versatile reagent for the modern synthetic chemist. Its robust and scalable synthesis, combined with its predictable reactivity in the powerful Suzuki-Miyaura cross-coupling, makes it an indispensable tool for accessing novel chemical space. The unique electronic properties conferred by its fluorine and methoxy substituents provide a sophisticated lever for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates, ensuring its continued relevance in the future of drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery of (2,4-Difluoro-3-methoxyphenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1425577#discovery-of-2-4-difluoro-3-methoxyphenylboronic-acid\]](https://www.benchchem.com/product/b1425577#discovery-of-2-4-difluoro-3-methoxyphenylboronic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com